molecular formula C6H4BrFN4 B2769661 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 1360650-52-7

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B2769661
CAS No.: 1360650-52-7
M. Wt: 231.028
InChI Key: MDLCXCFFNSWYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H4BrFN4. It is characterized by the presence of bromine and fluorine atoms attached to a pyrrolo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry .

Biological Activity

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS No. 1360650-52-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula: C6_6H4_4BrFN4_4
  • Molecular Weight: 231.03 g/mol
  • Structural Characteristics: The compound features a pyrrolo-triazine core with bromine and fluorine substituents, which may influence its biological properties.

Biological Activity Overview

Research on this compound primarily focuses on its anticancer properties and mechanisms of action. The following sections detail specific studies and findings.

Anticancer Activity

Several studies have explored the anticancer potential of compounds within the pyrrolo[2,1-f][1,2,4]triazine class.

  • Mechanism of Action:
    • The compound's activity may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar triazine derivatives can act on pathways related to cell cycle regulation and apoptosis induction .
  • Cell Line Studies:
    • In vitro studies have demonstrated that derivatives of pyrrolo-triazines exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The highest activity was often observed in compounds with specific substitutions that enhance their interaction with cellular targets .
  • Case Studies:
    • A notable study evaluated a series of fluorinated triazines against multiple cancer cell lines. The results indicated a correlation between the structural features of these compounds and their biological efficacy. For example, modifications at the 7-position significantly impacted their potency against cancer cells .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazineMCF-7 (Breast Cancer)5.3Inhibition of cell cycle progression
7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazineA549 (Lung Cancer)6.9Induction of apoptosis
7-Fluoro derivativesVarious3.5 - 8.0Multiple pathways

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other fluorinated triazines:

Compound NameAnticancer ActivityNotable Features
7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazineModerateBromine enhances lipophilicity
Fluorinated TriazinesHighStronger enzyme inhibition
Non-fluorinated TriazinesLowReduced bioavailability

Properties

IUPAC Name

7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLCXCFFNSWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.